Chloro(triethylphosphine)gold

Catalog No.
S614799
CAS No.
15529-90-5
M.F
C6H15AuClP
M. Wt
350.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(triethylphosphine)gold

CAS Number

15529-90-5

Product Name

Chloro(triethylphosphine)gold

IUPAC Name

gold(1+);triethylphosphane;chloride

Molecular Formula

C6H15AuClP

Molecular Weight

350.58 g/mol

InChI

InChI=1S/C6H15P.Au.ClH/c1-4-7(5-2)6-3;;/h4-6H2,1-3H3;;1H/q;+1;/p-1

InChI Key

SYBBXLKWGHAVHP-UHFFFAOYSA-M

SMILES

Array

Synonyms

(triethylphosphine)gold chloride, ClAuPEt3, SK and F 36914, SKF 36914, triethyl gold phosphine, triethyl phosphine gold, triethyl phosphine gold, (195)Au-labeled, triethylphosphine gold chloride, triethylphosphine gold(I) chloride

Canonical SMILES

CCP(CC)CC.[Cl-].[Au+]

The exact mass of the compound Chloro(triethylphosphine)gold(I) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 313981. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organogold Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chloro(triethylphosphine)gold(I) is a well-defined, air-stable organometallic complex featuring a single gold(I) center linearly coordinated to a chloride and a triethylphosphine ligand. As a member of the phosphine-stabilized gold(I) halide class, it offers significant handling and processing advantages over simple, unstable gold salts like AuCl, which tends to disproportionate, and high-oxidation-state precursors like HAuCl4. The presence of the triethylphosphine ligand confers excellent solubility in many common organic solvents, a critical attribute for its use as a homogenous catalyst and as a precursor for materials synthesis, including nanoparticle fabrication and chemical vapor deposition.

Substituting Chloro(triethylphosphine)gold(I) with seemingly similar compounds often leads to process failure or suboptimal results. Replacing the triethylphosphine (PEt3) ligand with triphenylphosphine (PPh3) significantly increases the melting point and reduces volatility, rendering it unsuitable for established low-temperature deposition processes. The choice of halide is also critical; switching from chloride to bromide or iodide can reduce biological activity by 5- to 10-fold in specific applications. Furthermore, the electron-donating nature of the alkyl PEt3 ligand provides different reaction kinetics compared to aryl phosphines or labile sulfide ligands, directly impacting outcomes in catalysis and controlled nanoparticle synthesis. These differences in thermal profile, solubility, and electronic properties make direct substitution a significant process risk.

Optimized Volatility for Vapor Deposition vs. Common Alternatives

Chloro(triethylphosphine)gold(I) exhibits a thermal profile well-suited for vapor deposition techniques, demonstrating partial evaporation under atmospheric pressure heating. In thermogravimetric analysis (TGA), it left a residual mass of only 30.6%, significantly lower than its theoretical gold content of 56.2%, indicating effective volatilization. This contrasts sharply with the common precursor Chloro(dimethylsulfide)gold(I), which is less volatile, leaving a 68.4% residue (vs. 66.9% theoretical Au). Furthermore, its ability to be sublimed quantitatively at 140–160 °C under vacuum distinguishes it from the far less volatile analog Chloro(triphenylphosphine)gold(I), which has a melting point of 236–237 °C.

Evidence DimensionVolatility (TGA Residual Mass %)
Target Compound Data30.6% (indicating significant evaporation)
Comparator Or BaselineChloro(dimethylsulfide)gold(I): 68.4% (indicating decomposition with minimal evaporation)
Quantified DifferenceThe target compound shows more than double the mass loss relative to its non-phosphine analog, indicating superior volatility.
ConditionsThermogravimetric Analysis (TGA) under heating.

This superior volatility at moderate temperatures makes it a preferred precursor for reproducible low-temperature CVD and ALD processes, which is not achievable with less volatile analogs.

Enables High-Purity Film Growth in Thermal ALD, Outperforming Plasma-Based Precursors

Chloro(triethylphosphine)gold(I) is a validated precursor for the first reductive *thermal* Atomic Layer Deposition (ALD) process for elemental gold, producing high-purity films at a moderate deposition temperature of 180 °C. The resulting films exhibit very low resistivity, approaching the bulk value of gold, with total impurity levels less than 1 at.%. This performance surpasses alternative plasma-enhanced ALD (PEALD) processes that rely on the Au(III) precursor trimethyl(trimethylphosphine)gold(III). The PEALD process using an oxygen plasma yielded films with 6.7 at.% carbon impurities, demonstrating the superior purity achievable with the thermal AuCl(PEt3) process.

Evidence DimensionCarbon Impurity in Deposited Gold Film (at. %)
Target Compound Data< 1 at.% (via thermal ALD)
Comparator Or BaselineTrimethyl(trimethylphosphine)gold(III): 6.7 at.% (via plasma-enhanced ALD)
Quantified DifferenceAt least a 6.7-fold reduction in carbon contamination compared to the plasma-based Au(III) precursor process.
ConditionsComparison of optimized thermal ALD for AuCl(PEt3) vs. PEALD for Me3Au(PMe3).

For applications in microelectronics and optics, low impurity and low resistivity are critical performance metrics; this compound enables a thermal process that yields cleaner films than established plasma-based alternatives.

Demonstrates Superior Bioactivity Dependent on the Chloride Ligand

The choice of halide is not trivial and directly dictates biological efficacy in certain contexts. In a systematic study against *Trichomonas vaginalis*, Chloro(triethylphosphine)gold(I) was found to be significantly more potent than its other halide analogs. The bromo- and iodo- versions of the triethylphosphine gold(I) complex displayed 5- to 10-fold reduced trichomonacidal activity compared to the chloride compound. This demonstrates a strong structure-activity relationship where the chloride is essential for maximizing performance, making the title compound the correct choice over other halides for this application.

Evidence DimensionRelative Trichomonacidal Activity
Target Compound Data1x (Baseline)
Comparator Or BaselineBromo(triethylphosphine)gold(I) and Iodo(triethylphosphine)gold(I): 5x to 10x less active
Quantified Difference5- to 10-fold higher activity than bromide and iodide analogs.
ConditionsIn vitro testing against Trichomonas vaginalis.

This proves that for specific biological or catalytic applications, halides are not interchangeable, and procurement of the precise chloro- form is necessary to achieve the desired potency and outcome.

Precursor for Thermal Atomic Layer Deposition (ALD) of High-Purity Gold Films

This compound is the specified choice for thermal ALD processes targeting highly pure, conductive gold thin films without the need for plasma. Its demonstrated ability to produce films with <1 at.% impurities and near-bulk resistivity at moderate temperatures (180 °C) makes it ideal for fabricating sensitive microelectronic components and interconnects.

Low-Temperature Chemical Vapor Deposition (CVD) Processes

Due to its quantifiable volatility advantage over sulfide-ligated and triphenylphosphine-ligated gold(I) chlorides, this compound is suitable for low-temperature CVD. Its ability to sublime at 140-160 °C allows for deposition on thermally sensitive substrates where higher-temperature precursors would cause damage.

Synthesis of Biologically Active Gold Compounds Requiring the Chloride Ligand

Based on direct comparative evidence, this precursor is the correct starting material for developing gold-based therapeutics where the chloride ligand is critical for potency. The 5- to 10-fold higher activity compared to bromo- and iodo- analogs makes it the non-negotiable choice for maximizing the efficacy of the final active compound.

Controlled Nanoparticle Synthesis Requiring an Electron-Rich Precursor

The electron-donating nature of the triethylphosphine ligand makes this precursor a valuable tool for controlling the kinetics of gold nanoparticle formation. Compared to precursors with electron-withdrawing or less-donating ligands, it can alter reduction potentials and growth rates, providing a key control parameter for researchers aiming to achieve specific nanoparticle sizes and morphologies.

Hydrogen Bond Acceptor Count

1

Exact Mass

350.026560 Da

Monoisotopic Mass

350.026560 Da

Heavy Atom Count

9

UNII

4QCQ86A4RF

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (95.12%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (95.12%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (95.12%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

15529-90-5

Dates

Last modified: 08-15-2023

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